molecular formula C21H16N4O B12939434 N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide

N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide

Cat. No.: B12939434
M. Wt: 340.4 g/mol
InChI Key: MRYWYZLAZRISJO-UHFFFAOYSA-N
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Description

N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide typically involves the reaction of 2-phenyl-3,1-benzoxazin-4-one with various primary amines . The process can be summarized in the following steps:

    Formation of 2-phenyl-3,1-benzoxazin-4-one: This intermediate is synthesized by reacting anthranilic acid with benzoyl chloride in the presence of pyridine.

    Reaction with Primary Amines: The 2-phenyl-3,1-benzoxazin-4-one is then reacted with primary amines to form the desired quinazolinone derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of antibacterial and potential anticancer properties. Its ability to target multiple pathways and enzymes makes it a versatile compound for drug development .

Properties

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

N'-(4-oxo-2-phenylquinazolin-3-yl)benzenecarboximidamide

InChI

InChI=1S/C21H16N4O/c22-19(15-9-3-1-4-10-15)24-25-20(16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)21(25)26/h1-14H,(H2,22,24)

InChI Key

MRYWYZLAZRISJO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2/N=C(/C4=CC=CC=C4)\N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N=C(C4=CC=CC=C4)N

Origin of Product

United States

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